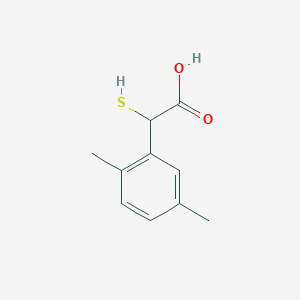
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, which is further substituted with a 2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with thiol-containing reagents. One common method includes the use of chloroacetyl chloride and p-xylene, followed by a Friedel-Crafts reaction in the presence of aluminum chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a thiol reagent under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
2,5-Dimethylphenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is unique due to the presence of both a sulfanyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63462-26-0 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-2-sulfanylacetic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,9,13H,1-2H3,(H,11,12) |
Clé InChI |
XYOSGYCYXVLMIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


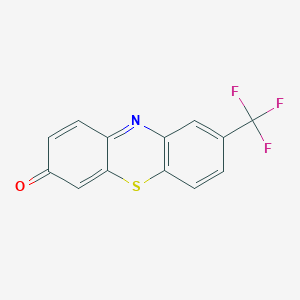
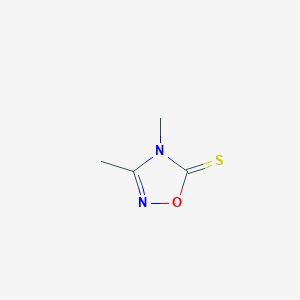
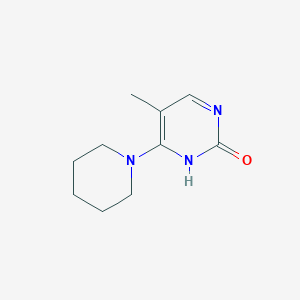
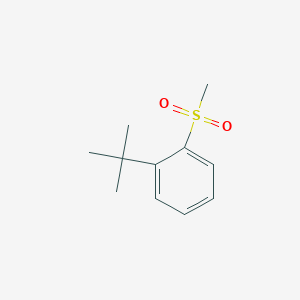
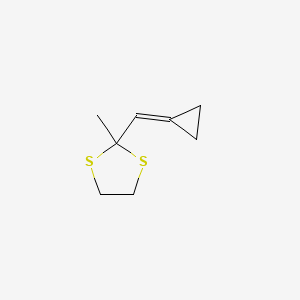

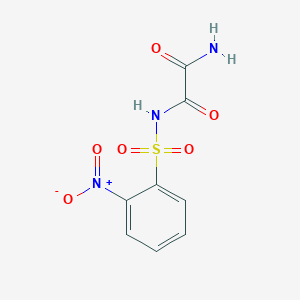
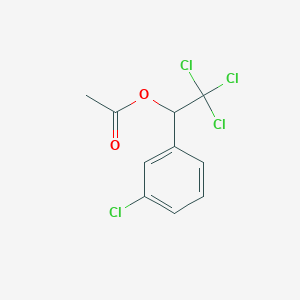
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)


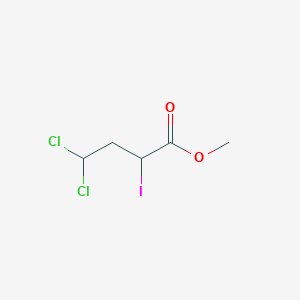
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
